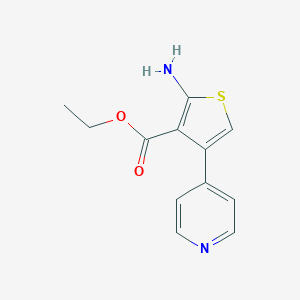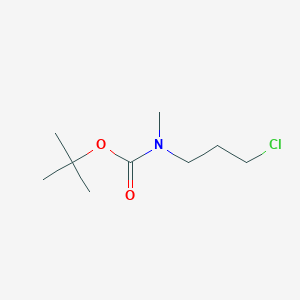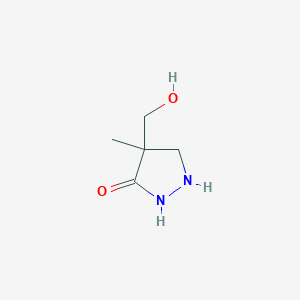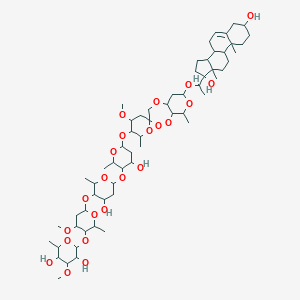
4-Bromo-2,3,7,8-tetrachlorodibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,3,7,8-tetrachlorodibenzofuran is a member of the chlorinated dibenzofurans family, which are organic compounds containing two or more chlorine atoms attached to a dibenzofuran moiety. This compound is known for its environmental persistence and potential toxic effects. It is not produced intentionally but rather as a by-product in various industrial processes involving chlorinated compounds .
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2,3,7,8-tetrachlorodibenzofuran is the Aryl hydrocarbon receptor (AhR) . This receptor has a general function of binding to the XRE promoter region of genes it activates . It is a ligand-activated transcriptional activator .
Biochemical Pathways
The activation of the AhR leads to the expression of multiple xenobiotic chemical metabolizing enzymes . These enzymes play a crucial role in the metabolism of various substances, including drugs, environmental pollutants, and endogenous compounds. The downstream effects of this activation can influence various biochemical pathways, potentially leading to changes in cellular function and response to environmental stimuli.
Result of Action
The activation of the AhR by this compound can lead to various molecular and cellular effects. These effects are largely dependent on the specific genes that are activated and the resulting changes in enzyme activity. Potential effects could include changes in cellular metabolism, response to oxidative stress, and detoxification processes .
Biochemical Analysis
Biochemical Properties
4-Bromo-2,3,7,8-tetrachlorodibenzofuran mediates biochemical and toxic effects of halogenated aromatic hydrocarbons . It interacts with various enzymes, proteins, and other biomolecules, playing an important role in cell-cycle regulation .
Cellular Effects
The compound influences cell function by inhibiting the basal and circadian expression of the core circadian component PER1 . This impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
4-Bromo-2,3,7,8-tetrachlorodibenzofuran is typically formed as an unintended by-product during the synthesis of other chlorinated compounds. The formation conditions often involve high temperatures, the presence of chlorine, and specific reaction environments such as alkaline mediums or exposure to UV light . Industrial processes that can lead to its formation include the production of chlorinated pesticides and the combustion of organochlorine compounds .
Chemical Reactions Analysis
4-Bromo-2,3,7,8-tetrachlorodibenzofuran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the bromine and chlorine atoms attached to the dibenzofuran ring.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-2,3,7,8-tetrachlorodibenzofuran is primarily used in scientific research to study its environmental impact and toxicological effects. It serves as a model compound for understanding the behavior of chlorinated dibenzofurans in the environment and their potential health risks. Research applications include:
Environmental Chemistry: Studying its persistence, degradation pathways, and accumulation in the food chain.
Toxicology: Investigating its toxic effects on various organisms and its potential to cause diseases such as cancer.
Analytical Chemistry: Developing methods for detecting and quantifying this compound in environmental samples.
Comparison with Similar Compounds
4-Bromo-2,3,7,8-tetrachlorodibenzofuran is similar to other chlorinated dibenzofurans, such as 2,3,7,8-tetrachlorodibenzofuran. the presence of a bromine atom in its structure makes it unique. This bromine atom can influence its chemical reactivity and toxicological properties. Similar compounds include:
2,3,7,8-Tetrachlorodibenzofuran: Known for its environmental persistence and toxic effects.
Other Polychlorinated Dibenzofurans: Varying in the number and position of chlorine atoms, each with distinct properties and environmental behaviors.
Properties
IUPAC Name |
4-bromo-2,3,7,8-tetrachlorodibenzofuran |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3BrCl4O/c13-10-11(17)8(16)2-5-4-1-6(14)7(15)3-9(4)18-12(5)10/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQVVDNPQHZSNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=CC(=C(C(=C3OC2=CC(=C1Cl)Cl)Br)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3BrCl4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30151155 |
Source


|
| Record name | Dibenzofuran, 4-bromo-2,3,7,8-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30151155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115656-08-1 |
Source


|
| Record name | Dibenzofuran, 4-bromo-2,3,7,8-tetrachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115656081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzofuran, 4-bromo-2,3,7,8-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30151155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














